methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate
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Overview
Description
Methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. The compound was first synthesized in the 1980s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is not fully understood, but it is thought to work by targeting the tumor vasculature. methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which leads to the destruction of the tumor vasculature and subsequent tumor cell death.
Biochemical and Physiological Effects:
methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been shown to have a number of biochemical and physiological effects. In preclinical studies, methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been shown to induce the production of cytokines, such as TNF-alpha, interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has also been shown to inhibit the growth of new blood vessels, which is important for tumor growth and survival.
Advantages and Limitations for Lab Experiments
Methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is also stable and has a long shelf-life, which makes it easy to store and transport. However, methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate also has a short half-life in vivo, which means that it needs to be administered frequently to maintain therapeutic levels.
Future Directions
There are a number of future directions for methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate research. One area of interest is the development of methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate analogs that have improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate treatment. Finally, there is interest in combining methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate with other cancer therapies to enhance its anti-tumor activity.
Synthesis Methods
Methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is synthesized from 6-methyl-3,4-dihydroquinoline-2(1H)-one, which is reacted with chloroacetyl chloride to form 6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl chloride. This intermediate is then reacted with methyl carbamate to form methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate.
Scientific Research Applications
Methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, colon, and prostate cancer. methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has also been shown to enhance the anti-tumor activity of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-6-12-11(8-10)4-3-7-16(12)9-13(17)15-14(18)19-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAULZQBRDUUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CC(=O)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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